Cas no 86953-79-9 (tert-Butyl pyrrolidine-1-carboxylate)

tert-Butyl pyrrolidine-1-carboxylate structure
86953-79-9 structure
Nombre del producto:tert-Butyl pyrrolidine-1-carboxylate
Número CAS:86953-79-9
MF:C9H17NO2
Megavatios:171.23678278923
MDL:MFCD00216581
CID:61038
PubChem ID:643455

tert-Butyl pyrrolidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • tert-Butyl pyrrolidine-1-carboxylate
    • N-1-BOC-Pyrrolidone
    • N-BOC-Tetrahydro pyrrole
    • tert-Butyl pyrrolidine-1-carboxylate, 1-(tert-Butoxycarbonyl)pyrrolidine
    • 1-Pyrrolidinecarboxylic Acid 1,1-DiMethylethyl Ester
    • NT 0186
    • N-tert-Butoxycarbonylpyrrolidine
    • 1-tert-Butoxycarbonylpyrrolidine
    • N-Boc-pyrrolidine
    • 1-Boc-pyrrolidine
    • 1-Boc-pyrrolidin
    • tert-Butyl 1-Pyrrolidinecarboxylate
    • 1-Pyrrolidinecarboxylic Acid tert-Butyl Ester
    • 1-(tert-Butoxycarbonyl)pyrrolidine
    • 1,1-Dimethylethyl 1-pyrrolidinecarboxylate (ACI)
    • BCP26768
    • N-Boc-pyrrolidine, 97%
    • W-203980
    • MFCD00216581
    • DB-005695
    • STL554932
    • N-tert-butoxycarbonyl-pyrrolidine
    • pyrrolidine-1-carboxylic acid t-butyl ester
    • AC-26602
    • AKOS005257329
    • Boc-pyrrolidine
    • pyrrolidine-1-carboxylic acid tert-butyl ester
    • pyrrolidin-1-carboxylic acid tert-butyl ester
    • 1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester
    • B3971
    • pyrrolidine-1-carboxylic acid tert-butylester
    • CS-W001661
    • 86953-79-9
    • SCHEMBL5053
    • N-(tert-Butoxycarbonyl)pyrrolidine
    • 1-Pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester; 1-(tert-Butoxycarbonyl)pyrrolidine; N-tert-Butoxycarbonylpyrrolidine; NT 0186; tert-Butyl 1-Pyrrolidinecarboxylate;
    • tert-Butyl pyrrolidine-1-carboxylate;N-tert-Butoxycarbonylpyrrolidine
    • tert-butylpyrrolidine-1-carboxylate
    • SY019195
    • N-(tert-butoxycarbonyl) pyrrolidine
    • EN300-169892
    • InChI=1/C9H17NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H2,1-3H
    • DTXSID60349184
    • BBL101136
    • SS-3295
    • MDL: MFCD00216581
    • Renchi: 1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H2,1-3H3
    • Clave inchi: LPQZERIRKRYGGM-UHFFFAOYSA-N
    • Sonrisas: O=C(N1CCCC1)OC(C)(C)C
    • Brn: 4664750

Atributos calculados

  • Calidad precisa: 171.12600
  • Masa isotópica única: 171.126
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 166
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 1.6
  • Carga superficial: 0
  • Superficie del Polo topológico: 29.5A^2

Propiedades experimentales

  • Color / forma: liquid
  • Denso: 0.977 g/mL at 25 °C(lit.)
  • Punto de fusión: No data available
  • Punto de ebullición: 75°C/0.05mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 186.8 ° f < br / > Celsius: 86 ° C < br / >
  • índice de refracción: n20/D 1.449(lit.)
  • PSA: 29.54000
  • Logp: 1.95520
  • Disolución: Not determined

tert-Butyl pyrrolidine-1-carboxylate Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NA 1993 / PGIII
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:Inert atmosphere,2-8°C
  • Términos de riesgo:R36/37/38

tert-Butyl pyrrolidine-1-carboxylate Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-Butyl pyrrolidine-1-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB173740-10 g
1-Boc-pyrrolidine, 95%; .
86953-79-9 95%
10g
€86.40 2023-05-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY019195-10g
N-Boc-pyrrolidine
86953-79-9 >97%
10g
¥56.00 2024-07-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N53890-10g
tert-Butyl pyrrolidine-1-carboxylate
86953-79-9 95%
10g
¥78.0 2022-04-27
Enamine
EN300-169892-0.1g
tert-butyl pyrrolidine-1-carboxylate
86953-79-9
0.1g
$19.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045218-25g
tert-Butyl pyrrolidine-1-carboxylate
86953-79-9 98%
25g
¥177.00 2024-04-27
Enamine
EN300-169892-0.05g
tert-butyl pyrrolidine-1-carboxylate
86953-79-9
0.05g
$19.0 2023-09-20
TRC
B665850-10g
N-Boc-pyrrolidine
86953-79-9
10g
$ 58.00 2023-09-08
Fluorochem
047915-10g
1-Boc-Pyrrolidine
86953-79-9 98%
10g
£25.00 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001883-25g
tert-Butyl pyrrolidine-1-carboxylate
86953-79-9 98%
25g
¥150 2024-05-21
abcr
AB173740-500 g
1-Boc-pyrrolidine, 95%; .
86953-79-9 95%
500g
€898.40 2023-05-07

tert-Butyl pyrrolidine-1-carboxylate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Triphenylphosphine ,  [(1,2,5,6-η)-1,5-Cyclooctadiene](2,4-pentanedionato-κO2,κO4)rhodium Solvents: Isopropanol
Referencia
Hydrogenation of five-membered heteroaromatic compounds catalyzed by a rhodium-phosphine complex
Kuwano, Ryoichi; et al, Chemistry Letters, 2000, (4), 428-429

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: 2,4,6-Trimethylpyridine Catalysts: Tetrabutylammonium chloride ,  Iron chloride (FeCl3) ,  Bis[2,4,6-tris(1-methylethyl)phenyl] disulfide Solvents: 1,2-Dichloroethane ;  48 h, rt
Referencia
Iron-Catalyzed C-C Single-Bond Cleavage of Alcohols
Liu, Wei; et al, Organic Letters, 2021, 23(21), 8413-8418

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane ;  overnight, rt
Referencia
Iron- and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines with Grignard Reagents
Barre, Baptiste; et al, Organic Letters, 2014, 16(23), 6160-6163

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Thiophenol Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Methanol ,  Acetone ;  16 h, rt
Referencia
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes
Clausen, Florian; et al, Chemical Science, 2019, 10(24), 6210-6214

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Phenanthrene ,  1-Dodecanethiol ,  1,4-Dicyanobenzene ,  Sodium hydroxide Solvents: Acetonitrile ,  Water ;  6 h
Referencia
Decarboxylative reduction of free aliphatic carboxylic acids by photogenerated cation radical
Yoshimi, Yasuharu; et al, Chemical Communications (Cambridge, 2007, (48), 5244-5246

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 24 h, rt
Referencia
Dual Benzophenone/Copper-Photocatalyzed Giese-Type Alkylation of C(sp3)-H Bonds
Abadie, Baptiste; et al, Chemistry - A European Journal, 2019, 25(70), 16120-16127

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Cesium carbonate ,  Cesium formate Catalysts: 3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol ,  Cysteine Solvents: Dimethylformamide ;  4 h, rt
Referencia
Phenolate anion-catalyzed direct activation of inert alkyl chlorides driven by visible light
Wei, Delian; et al, Organic Chemistry Frontiers, 2021, 8(22), 6364-6370

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ;  10 min, rt
Referencia
A novel use of Boc-Oxyma as reagent for tert-butoxycarbonylation of amines and amino acid esters
Robert, Alice R.; et al, Chemical Data Collections, 2020, 30,

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: Amberlyst 15 Solvents: Ethanol ;  < 1 min, rt
Referencia
An efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions
Jahani, Fatemeh; et al, Monatshefte fuer Chemie, 2011, 142(10), 1035-1043

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cuprous iodide ,  Gold trichloride ;  0.1 MPa, rt; 24 h, 0.4 MPa, rt
Referencia
Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room Temperature
Cao, Yanwei ; et al, ChemSusChem, 2022, 15(4),

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 16 h, rt
Referencia
Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles
Chang, Zhe; et al, Nature Communications, 2021, 12(1),

Synthetic Routes 12

Condiciones de reacción
Referencia
stereoselective cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis
Lee, Geun Seok; et al, Nature Communications, 2022, 13(1),

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Dithiothreitol Solvents: 1,2-Dimethoxyethane ;  4 h, 20 °C
Referencia
Catalyst-Free Decarboxylation of Carboxylic Acids and Deoxygenation of Alcohols by Electro-Induced Radical Formation
Chen, Xiaoping; et al, Chemistry - A European Journal, 2020, 26(15), 3226-3230

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Phenyllithium Solvents: Diethyl ether ,  Butyl ether ;  rt → 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Thiophenol Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Methanol ,  Acetone ;  16 h, rt
Referencia
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes
Clausen, Florian; et al, Chemical Science, 2019, 10(24), 6210-6214

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: Tetrabutylammonium chloride ,  9,10-Diphenylanthracene ,  Cerium trichloride ,  Bis[2,4,6-tris(1-methylethyl)phenyl] disulfide Solvents: Acetonitrile ;  24 h, rt
Referencia
Dehydroxymethylation of Alcohols Enabled by Cerium Photocatalysis
Zhang, Kaining; et al, Journal of the American Chemical Society, 2019, 141(26), 10556-10564

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: 2,4,6-Trimethylpyridine ,  Ammonium persulfate Solvents: DMSO-d6 ;  16 h, 40 °C
Referencia
Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free
McLean, Euan B.; et al, Organic Letters, 2022, 24(2), 686-691

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Water ,  Diboronic acid Catalysts: Palladium Solvents: Dichloromethane ;  60 h, rt
Referencia
Tetrahydroxydiboron-Mediated Palladium-Catalyzed Transfer Hydrogenation and Deuteriation of Alkenes and Alkynes Using Water as the Stoichiometric H or D Atom Donor
Cummings, Steven P.; et al, Journal of the American Chemical Society, 2016, 138(19), 6107-6110

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Bis(2-pyridylmethyl)amine ,  Ferric nitrate ,  Bis[2,4,6-tris(1-methylethyl)phenyl] disulfide Solvents: 1,2-Dichloroethane ,  Water ;  20 h
Referencia
Chemoselective Decarboxylative Protonation Enabled by Cooperative Earth-Abundant Element Catalysis
Lu, Yen-Chu ; et al, Angewandte Chemie, 2023, 62(3),

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
1.2 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Referencia
N-Boc and N-Cbz ethyl oxamates: new Gabriel reagents
Berree, Fabienne; et al, Synthetic Communications, 1999, 29(15), 2685-2693

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Water ,  Pinacolborane Catalysts: Palladium diacetate Solvents: Dichloromethane ;  12 h, 25 °C
Referencia
Generalized Chemoselective Transfer Hydrogenation/Hydrodeuteration
Wang, Yong; et al, Advanced Synthesis & Catalysis, 2020, 362(19), 4119-4129

Synthetic Routes 21

Condiciones de reacción
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Xylene ;  18 h, 160 °C
Referencia
Ligand enabled none-oxidative decarbonylation of aliphatic aldehydes
Li, Bo; et al, Chinese Chemical Letters, 2023, 34(7),

tert-Butyl pyrrolidine-1-carboxylate Raw materials

tert-Butyl pyrrolidine-1-carboxylate Preparation Products

tert-Butyl pyrrolidine-1-carboxylate Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:86953-79-9)N-Boc-pyrrolidine
Número de pedido:1659250
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Monday, 14 April 2025 21:49
Precio ($):discuss personally
atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:86953-79-9)tert-Butyl pyrrolidine-1-carboxylate
Número de pedido:CL18168
Estado del inventario:in Stock
Cantidad:1g/5g/10g/100g
Pureza:95%+
Información sobre precios actualizada por última vez:Wednesday, 27 November 2024 17:40
Precio ($):discuss personally

tert-Butyl pyrrolidine-1-carboxylate Literatura relevante

Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86953-79-9)N-Boc-pyrrolidine
1659250
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:86953-79-9)tert-Butyl pyrrolidine-1-carboxylate
A841887
Pureza:99%
Cantidad:500g
Precio ($):495.0